Ilaprazole sodium, also known as IY-81149 sodium, is a novel compound classified as a proton pump inhibitor. It is primarily used to treat conditions related to excessive gastric acid production, such as peptic ulcers and gastroesophageal reflux disease. This compound works by irreversibly inhibiting the hydrogen-potassium ATPase enzyme system at the secretory surface of the gastric parietal cells, effectively reducing gastric acid secretion.
Ilaprazole sodium was developed as an alternative to existing proton pump inhibitors, aiming to provide enhanced efficacy and safety profiles. The compound is synthesized through various chemical processes that involve specific precursors and reagents, ensuring high purity and stability.
Ilaprazole sodium falls under the category of proton pump inhibitors, which are widely used in clinical settings to manage acid-related disorders. Its classification is significant for understanding its pharmacological properties and therapeutic applications.
The synthesis of ilaprazole sodium typically involves a multi-step process that includes the formation of a thioether intermediate. A notable method described in patent literature involves the reaction of 5-(1H-pyrroles-1-base)-2-mercaptobenzimidazole with various alkylating agents in the presence of sodium hydroxide and solvents like acetone. This method emphasizes high yield and purity, making it suitable for industrial production without the use of toxic solvents like chloroform .
The synthesis process generally follows these steps:
Ilaprazole sodium has a complex molecular structure characterized by a pyrrole ring fused with a benzimidazole moiety. The chemical formula is with a molecular weight of approximately 367.43 g/mol.
Key structural features include:
Ilaprazole sodium undergoes various chemical reactions during its synthesis and metabolism:
The reactions are typically monitored using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure completion and purity .
Ilaprazole sodium exerts its pharmacological effects by inhibiting the hydrogen-potassium ATPase enzyme located in the gastric parietal cells. This inhibition leads to a decrease in gastric acid secretion.
The mechanism involves:
Relevant data indicates that ilaprazole maintains structural integrity across varying conditions typical for pharmaceutical formulations .
Ilaprazole sodium is primarily utilized in clinical settings for:
Ilaprazole sodium (chemical name: sodium 2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-5-(pyrrol-1-yl)-1H-benzimidazole) exerts its primary therapeutic effect through covalent inhibition of the H⁺/K⁺-ATPase (hydrogen/potassium adenosine triphosphatase) in gastric parietal cells. This enzyme, also known as the "proton pump," is a heterodimeric protein complex consisting of α (catalytic) and β (structural) subunits. The α subunit contains a cluster of carboxylic amino acids (Asp386, Glu795, Glu820) within transmembrane segments TM4, TM5, TM6, and TM8, forming the ion-binding domain responsible for H⁺ transport [3] [8].
Ilaprazole sodium is a prodrug that requires acid activation in the parietal cell canaliculi. In this acidic environment (pH < 3), it undergoes protonation and rearranges into tetracyclic sulfenamide, its active form. This reactive species forms disulfide bonds with cysteine residues (Cys813 and Cys822) in the luminal domain of the H⁺/K⁺-ATPase α subunit. This covalent modification irreversibly blocks the enzyme’s ability to transport H⁺ ions into the gastric lumen [1] [8]. Crucially, lysine 791 in transmembrane segment TM5 enables proton extrusion at extremely low pH (0.8) by displacing hydronium ions (H₃O⁺) from the ion-binding site during the E2P conformational state. Ilaprazole’s inhibition of this conformational change halts acid secretion at the final common pathway [8].
In vitro studies confirm ilaprazole sodium inhibits H⁺/K⁺-ATPase activity with an half-maximal inhibitory concentration (IC₅₀) of 6 μM in rabbit parietal cell preparations, demonstrating high target specificity [5] [9].
Ilaprazole sodium exhibits a strong dose-response relationship in suppressing gastric acid secretion across animal models. Key findings include:
Table 1: Acid Suppression Efficacy of Ilaprazole Sodium in Preclinical Models
Model | Administration | Dose (mg/kg) | Response | Reference |
---|---|---|---|---|
Anesthetized Rats (Histamine-Stimulated) | Intravenous | 5 | 47.3% time pH > 6 (24h) | [2] |
Anesthetized Rats (Histamine-Stimulated) | Intravenous | 10 | 52.8% time pH > 6 (24h) | [2] |
Anesthetized Rats (Histamine-Stimulated) | Intravenous | 20 | 68.2% time pH > 6 (24h) | [2] |
Rat Pylorus Ligation | Intraduodenal | 3 | 60% inhibition of acid output; 46% volume reduction | [9] |
Rat Pylorus Ligation | Intraduodenal | 30 | 93% inhibition of acid output; 73% volume reduction | [9] |
Fistular Rats | Intraduodenal | - | Half-maximal effective dose (ED₅₀) = 0.43 mg/kg | [1] |
In rats with pylorus ligation, intraduodenal ilaprazole sodium (3–30 mg/kg) produced dose-proportional inhibition of both gastric acid output and secretion volume. At 30 mg/kg, near-complete suppression (93% acid output inhibition) was achieved [9]. Intravenous ilaprazole (5–20 mg) in healthy subjects increased the percentage of time intragastric pH remained >6 from 47.3% (5 mg) to 68.2% (20 mg) over 24 hours, confirming dose-responsive effects in humans [2].
Compared to omeprazole, ilaprazole sodium showed superior potency in fistular rats (ED₅₀: 0.43 mg/kg vs. 0.68 mg/kg) and equivalent or greater efficacy in histamine-stimulated models when administered intraduodenally [1] [9]. The duration of acid suppression also exceeded that of earlier proton pump inhibitors, with effects persisting >24 hours post-dose in some models [1].
Beyond H⁺/K⁺-ATPase inhibition, ilaprazole sodium exhibits off-target activity against T-Lymphokine-Activated Killer Cell-Originated Protein Kinase (TOPK), a serine/threonine kinase overexpressed in multiple cancers. TOPK regulates cell proliferation, apoptosis, and DNA damage repair pathways. While detailed mechanistic studies are limited, ilaprazole sodium inhibits TOPK enzymatic activity at pharmacologically relevant concentrations [5] [9].
This interaction is structurally distinct from ilaprazole’s proton pump inhibition and does not require acid activation. Molecular docking analyses suggest ilaprazole’s benzimidazole core binds to TOPK’s ATP-binding pocket, competing with ATP. However, the biological significance of this inhibition in gastric mucosal protection or acid secretion modulation remains uncharacterized. Current research focuses on repurposing ilaprazole for oncology applications, leveraging its TOPK-inhibitory properties [5].
Ilaprazole sodium demonstrates prolonged antisecretory effects compared to conventional proton pump inhibitors like omeprazole, lansoprazole, and esomeprazole. This advantage stems from its:
Table 2: Comparative Acid Suppression Metrics (Clinical Studies)
Parameter | Ilaprazole (IV 20 mg) | Ilaprazole (Oral 10 mg) | Esomeprazole (40 mg) |
---|---|---|---|
Mean % Time pH >6 (24h) | 68.2% | 47.5% | 50-60%* |
Onset of Significant pH Elevation | <1 hour | 1-2 hours | 2-4 hours |
Plasma Half-life | ~4 hours | ~4 hours | 1.3 hours |
*Data extrapolated from comparator studies [2] [4].
A randomized crossover trial in healthy subjects revealed intravenous ilaprazole (20 mg) maintained intragastric pH >6 for 68.2% of 24 hours, significantly exceeding oral ilaprazole (10 mg; 47.5%) and matching or surpassing reported esomeprazole efficacy [2]. Its onset of action occurred within 1 hour intravenously, facilitating rapid pH control.
The longer half-life of ilaprazole sodium translates to reduced nocturnal acid breakthrough, a limitation of shorter-acting proton pump inhibitors. Unlike first-generation agents requiring meal-stimulated activation, ilaprazole provides consistent suppression across dosing intervals. Tenatoprazole (another long-acting proton pump inhibitor) shares this kinetic advantage, but ilaprazole’s benzimidazole structure offers distinct pharmacodynamic properties [4] [10]. Clinical studies confirm ilaprazole’s non-inferiority to omeprazole in ulcer healing and erosive esophagitis resolution, with potential superiority in maintaining intragastric pH >4 [1] [10].
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 53938-08-2
CAS No.: 61549-24-4
CAS No.: